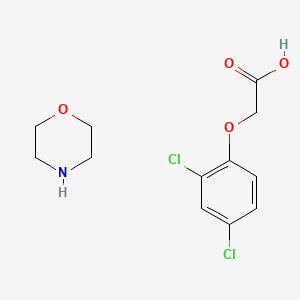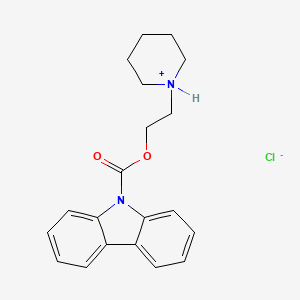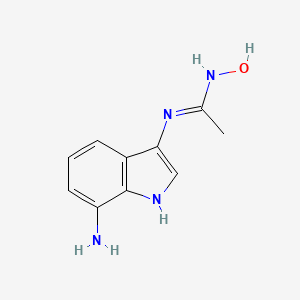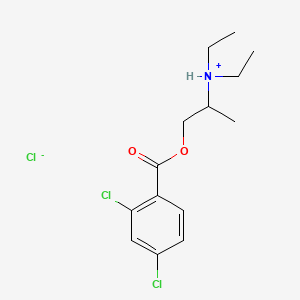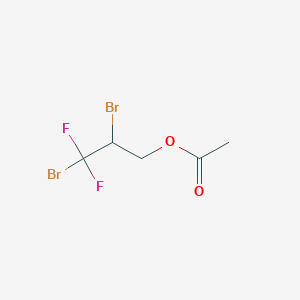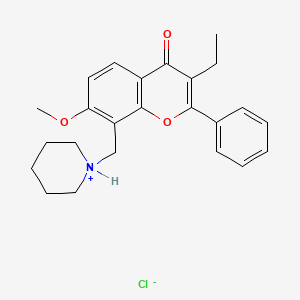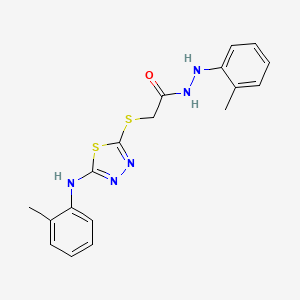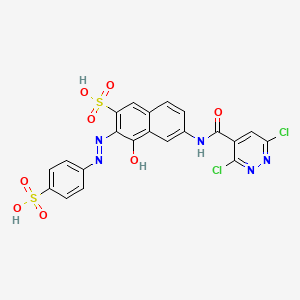
3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran is a complex organic compound with a unique structure that includes a naphtho-thiopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho(1,2-b)oxazin-3-one: A compound with a similar core structure but different functional groups.
3,4,4a,5,6,10b-Hexahydro-2H-naphtho(1,2-b)oxazin-9-ol: Another related compound with variations in the heterocyclic ring.
Uniqueness
3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran is unique due to its specific structural features and the presence of the thiopyran ring
Propriétés
Numéro CAS |
65193-64-8 |
|---|---|
Formule moléculaire |
C25H24S |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2,4-diphenyl-3,4,4a,5,6,10b-hexahydro-2H-benzo[h]thiochromene |
InChI |
InChI=1S/C25H24S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,22-25H,15-17H2 |
Clé InChI |
NGMRZFICYASRNN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3C1C(CC(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


